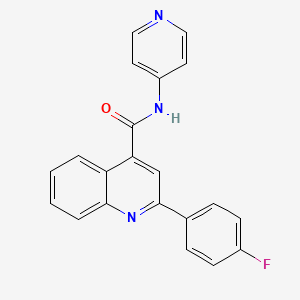

2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C21H14FN3O |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14FN3O/c22-15-7-5-14(6-8-15)20-13-18(17-3-1-2-4-19(17)25-20)21(26)24-16-9-11-23-12-10-16/h1-13H,(H,23,24,26) |

InChI Key |

HPVLVPJDNUGYPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=NC=C4 |

Origin of Product |

United States |

Biological Activity

2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide, a quinoline derivative, has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, with additional applications in treating malaria and other diseases due to its unique molecular structure.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a 4-fluorophenyl group and a pyridine moiety. The presence of the fluorine atom enhances the lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, can inhibit various cancer cell lines. In vitro studies have demonstrated significant activity against resistant cancer cells, suggesting a mechanism involving the inhibition of specific kinases or pathways associated with tumor growth and proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| This compound | 5.5 | HeLa (cervical) |

| N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamide | 12.0 | MCF7 (breast) |

| N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamide | 20.0 | A549 (lung) |

Antimalarial Activity

The compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. Its mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .

Table 2: Antimalarial Activity

| Compound Name | EC50 (nM) | Efficacy in Mouse Model |

|---|---|---|

| This compound | 120 | Effective at <1 mg/kg |

| DDD107498 (related compound) | <10 | High efficacy in multiple life stages |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : It inhibits specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

- Oxidative Stress Mitigation : The compound exhibits antioxidant properties, which may contribute to its therapeutic effects by reducing oxidative stress within cells .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives:

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of several quinoline derivatives, including our compound of interest, demonstrating significant cytotoxicity against HeLa cells with an IC50 value of 5.5 µM.

- Antimalarial Screening : Another study screened various quinoline derivatives for antimalarial activity, identifying our compound as a promising candidate with an EC50 of 120 nM against P. falciparum .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 1.04 |

| HT-29 | 0.85 |

| U87MG | 1.20 |

These values indicate effective inhibition of cell proliferation, suggesting the compound's potential as an anticancer agent.

Antimalarial Activity

In addition to its anticancer properties, this compound has shown promise in antimalarial research. It has been identified as part of a series of quinoline-4-carboxamides that exhibit antiplasmodial activity against Plasmodium falciparum. Notably, it operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite.

Efficacy in Animal Models

In vivo studies have demonstrated that derivatives of quinoline-4-carboxamides exhibit excellent oral efficacy in P. berghei malaria mouse models, with effective doses (ED90) below 1 mg/kg when dosed orally for four days. This research highlights the compound's potential for further development as an antimalarial drug .

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various cancer cell lines indicated that the compound effectively inhibits cell growth, with IC50 values suggesting strong antiproliferative activity.

- Antimalarial Mechanism : Research published in Nature identified the compound's novel mechanism of action against malaria parasites, emphasizing its role in inhibiting critical protein synthesis pathways .

- Pharmacokinetic Profiles : Studies comparing pharmacokinetic properties of quinoline derivatives showed that the fluorinated variant exhibited improved bioavailability and stability compared to non-fluorinated counterparts .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Quinoline-4-Carboxamide Derivatives

Key Observations:

Substituent Effects: The target compound’s 4-fluorophenyl group contrasts with methylphenyl (), chloroquinoline (), and modified phenyl groups (). Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets compared to methyl or methoxy groups . The pyridin-4-yl substituent on the carboxamide nitrogen is distinct from pyrrolidinyl () or morpholinopropyl () groups, which are bulkier and may influence solubility and target engagement.

Physicochemical Properties: Compounds in exhibit high purity (>98%) and moderate melting points (168–184°C), suggesting stable crystalline forms suitable for formulation .

Biological Activities: Antibacterial Activity: derivatives showed efficacy against Gram-positive bacteria, likely due to the basic dimethylamino propyl side chain enhancing cellular uptake . Antimicrobial Activity: Compound 35 () demonstrated multi-stage activity, attributed to the difluoropyrrolidin group’s metabolic stability and the morpholinopropyl chain’s interaction with bacterial enzymes . Hydrogen Bonding: Chloroquinoline hybrids () exhibited strong hydrogen bonds (e.g., N–H···O, 2.87 Å), critical for target binding .

Methodological Insights

- Structural Characterization : Many analogs (e.g., ) were validated via NMR and HRMS, while crystallographic tools like SHELX () and SIR97 () enabled 3D structure determination .

- Synthetic Yields: Modifications at the carboxamide nitrogen (e.g., pyrrolidinyl in 5a2) achieved higher yields (65%) compared to diethylamino derivatives (59%) in , reflecting steric and electronic effects .

Preparation Methods

Carbodiimide-Mediated Coupling

Using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the carboxylic acid is activated as an intermediate oxybenzotriazole ester. Pyridin-4-amine (1.5 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours.

Typical Procedure:

-

Activation: 3 (0.5 mmol), EDC (1.5 equiv), HOBt (1.5 equiv), and DMF (5 mL) are stirred for 30 minutes.

-

Amidation: Pyridin-4-amine (1.0 mmol) and diisopropylethylamine (2.0 equiv) are added.

-

Workup: The mixture is diluted with water, extracted with ethyl acetate, and purified via silica chromatography.

Yields range from 65–75%, with LC-MS confirming the product ( 388.1 [M+H]).

Acid Chloride Route

Alternatively, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl) in dichloromethane (DCM). The chloride intermediate reacts with pyridin-4-amine in tetrahydrofuran (THF), yielding the carboxamide.

Procedure:

-

Chlorination: 3 (1.0 equiv) is refluxed with SOCl (5.0 equiv) in DCM for 3 hours.

-

Aminolysis: The residue is dissolved in THF, mixed with pyridin-4-amine (3.0 equiv), and stirred overnight.

-

Isolation: The product is extracted with NaHCO and DCM, followed by solvent evaporation.

This method achieves comparable yields (70–78%) but requires careful handling of corrosive reagents.

Optimization and Yield Considerations

Table 1: Comparative Analysis of Amidation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DMF | 65–75 | ≥95 |

| Acid Chloride | SOCl, THF | 70–78 | ≥97 |

The carbodiimide method is preferred for its simplicity and avoidance of harsh conditions, though the acid chloride route offers marginally higher yields.

Analytical Characterization

The final product is validated using spectroscopic techniques:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step approach. A general procedure involves:

Quinoline core formation : Reacting isatin derivatives with acetylpyridines under alkaline conditions (e.g., KOH in ethanol at 80°C for 3 days) to form 2-(pyridin-4-yl)quinoline-4-carboxylic acid .

Acyl chloride generation : Treating the carboxylic acid with thionyl chloride (neat, reflux for 2 hours) to form the reactive acyl chloride intermediate .

Amide coupling : Reacting the acyl chloride with 4-fluoroaniline derivatives in a 1:1:1 mixture of acetone:DCM:triethylamine under reflux. Yield optimization requires precise stoichiometry and solvent selection .

- Alternative routes : Microwave-assisted synthesis using hexamethyldisilazane (HMDS) as a nitrogen source and Lewis acid catalysis can enhance reaction efficiency for analogous quinoline-carboxamides .

Q. How is the structural characterization of this compound performed, and what analytical tools are critical?

- Key Techniques :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection requires high-resolution diffraction and twinning analysis, particularly for fluorophenyl/pyridyl substituents that may introduce disorder .

- NMR/ESI-MS : H/C NMR confirms substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm). ESI-MS validates molecular weight (e.g., m/z 403.3 for M) .

Q. What biological activities are associated with this compound, and how are its mechanisms studied?

- Mechanistic Insights :

- Anticancer activity : The quinoline core intercalates into DNA, disrupting replication, while the 4-fluorophenyl group enhances lipophilicity and target binding. Assays include cell viability (MTT) and DNA-binding studies (UV-Vis/fluorescence quenching) .

- Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to cytochrome P450 2C9, validated via inhibition constants (K) measured using fluorometric assays .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what are common pitfalls?

- Optimization Strategies :

- Catalyst screening : Lewis acids (e.g., ZnCl) improve regioselectivity in quinoline ring formation, reducing byproducts .

- Continuous flow reactors : Enhance heat/mass transfer for exothermic acyl chloride reactions, minimizing decomposition .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) alter biological potency and pharmacokinetics?

- Comparative Analysis :

- Fluorophenyl : Enhances metabolic stability by resisting CYP450 oxidation. LogP increases by ~0.5 compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Trifluoromethyl : In analogs like N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide, the CF group boosts electronegativity, strengthening hydrogen bonds in enzyme active sites (e.g., ΔG binding = -9.6 kcal/mol vs. -8.2 for fluorophenyl) .

Q. What computational methods resolve contradictions between theoretical predictions and experimental bioactivity data?

- Case Study : For analogs like N-(5-Phenylpentyl)-2-(thiophen-2-ylmethylene)hydrazinylquinoline-4-carboxamide, discrepancies in IC (experimental: 7.22 µM vs. predicted: 7.27 µM) arise from solvation effects. MD simulations with explicit water models (e.g., TIP3P) correct free energy calculations (ΔΔG = ±0.05 kcal/mol) .

Q. How is SHELXL employed to address crystallographic disorder in fluorinated quinoline derivatives?

- Refinement Protocol :

Twinning detection : Use the R and Hooft y parameters to identify pseudo-merohedral twinning.

Disorder modeling : Split fluorophenyl/pyridyl moieties into two positions with occupancy refinement (e.g., 60:40 ratio).

Restraints : Apply SIMU/DELU restraints to stabilize thermal parameters .

Methodological Tables

| Parameter | Synthetic Route A | Synthetic Route B |

|---|---|---|

| Reaction Time | 3 days (quinoline core) | 2 hours (microwave) |

| Yield | 14–24% | 59–72% |

| Key Catalyst | KOH | HMDS/Lewis acid |

| Purity (HPLC) | ≥95% | ≥98% |

| Biological Assay | Method | Outcome |

|---|---|---|

| DNA Intercalation | Ethidium bromide displacement | K = 1.2 µM |

| CYP450 2C9 Inhibition | Fluorometric substrate assay | K = 0.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.